N-(4-methylbenzyl)urea
Overview
Description
N-(4-methylbenzyl)urea is a chemical compound with the molecular formula C9H12N2O . It is used for proteomics research.
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of N-(4-methylbenzyl)urea has been analyzed using FTIR, NMR, and HRMS analytical techniques . The molecular weight of this compound is 164.21 g/mol.Chemical Reactions Analysis
The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical And Chemical Properties Analysis
N-(4-methylbenzyl)urea is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Application Summary
“N-(4-methylbenzyl)urea” is a type of N-substituted urea. N-substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group . They have diverse chemical and biological properties and are extensively employed in chemical, pharmaceutical, and agrochemical industries .
Method of Application
A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Results or Outcomes
The developed methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
2. Use of Urease Inhibitors in Agriculture
Application Summary
The use of urease inhibitors, such as “N-(4-methylbenzyl)urea”, in irrigated systems decreases both soil ammonium (NH4+) and nitrate (NO3−) availability . This could be an easy tool to reduce N loss due to ammonia volatilization and NO3− leaching .
Method of Application
Experiments were conducted to evaluate the stability and degradation of NBPT under storage conditions and to quantify urease activity, ammonia losses by volatilization, and agronomic efficiency of urea treated with different urease inhibitors .
Results or Outcomes
Each inhibition technology reduced urease activity, and lowered the intensity of ammonia emission compared to conventional urea by 50–62% . The concentration of NBPT is reduced by up to 53.7% for mixing with phosphates .
3. Building Blocks for Important Chemicals
Application Summary
“N-(4-methylbenzyl)urea” and other N-substituted urea derivatives serve as building blocks for various other important chemicals . These chemicals have high commercial interest and are used extensively in various industries .
Method of Application
The synthesis of these building blocks involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .
Results or Outcomes
The developed methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
4. Derivatization of Water-Soluble Polyamines
Application Summary
“N-(4-methylbenzyl)urea” can be employed for the derivatization of water-soluble polyamines, such as aminoglycoside antibiotics . This is particularly useful as other reagents fail to give the desired products in any significant yield .
Method of Application
The reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity . This carbamate can also be employed for the derivatization of water-soluble polyamines .
Results or Outcomes
Excellent transformations are obtained when 4-nitrophenyl-N-benzylcarbamate reacts with more sophisticated amines in aqueous solvents .
5. High Production Volume Chemicals
Application Summary
“N-(4-methylbenzyl)urea” and other N-substituted urea derivatives are high production volume chemicals . They have diverse applications and are extensively employed in chemical, pharmaceutical, and agrochemical industries .
Method of Application
The most common method for the synthesis of N-substituted ureas involve the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of corresponding amine with phosgene .
Results or Outcomes
The developed methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
6. Derivatization of Aminoglycoside Antibiotics
Application Summary
“N-(4-methylbenzyl)urea” can be employed for the derivatization of water-soluble polyamines, such as aminoglycoside antibiotics . This is particularly useful as other reagents fail to give the desired products in any significant yield .
Method of Application
The reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity . This carbamate can also be employed for the derivatization of water-soluble polyamines .
Results or Outcomes
Excellent transformations are obtained when 4-nitrophenyl-N-benzylcarbamate reacts with more sophisticated amines in aqueous solvents .
Future Directions
The development of resource-efficient and environment-friendly synthetic processes for manufacturing chemicals and intermediates, including N-substituted ureas, is crucial for sustainable industrial development . Future research could focus on improving the synthesis process and exploring the potential applications of N-(4-methylbenzyl)urea in various industries.
properties
IUPAC Name |
(4-methylphenyl)methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQOSUOSPHUYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363301 | |
Record name | N-(4-methylbenzyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)urea | |
CAS RN |
54582-34-2 | |
Record name | N-(4-methylbenzyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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